molecular formula C18H15NO4 B5234035 2-Tert-butyl-1-nitroanthracene-9,10-dione

2-Tert-butyl-1-nitroanthracene-9,10-dione

Cat. No.: B5234035
M. Wt: 309.3 g/mol
InChI Key: BBRKBHQVXQHRES-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-nitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tert-butyl group at the second position and a nitro group at the first position on the anthracene-9,10-dione scaffold. Anthracene derivatives are known for their applications in various fields, including organic electronics, dyes, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-nitroanthracene-9,10-dione typically involves the nitration of 2-tert-butylanthracene-9,10-dione. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Oxidation: The anthracene core can be oxidized to form quinone derivatives.

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-tert-butyl-1-aminoanthracene-9,10-dione.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

    Oxidation: Anthraquinone derivatives.

Scientific Research Applications

2-Tert-butyl-1-nitroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other anthracene derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-nitroanthracene-9,10-dione involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical and biological properties. The nitro group enhances its reactivity and potential biological activity, while the tert-butyl group provides steric hindrance, affecting its interaction with other molecules .

Properties

IUPAC Name

2-tert-butyl-1-nitroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-18(2,3)13-9-8-12-14(15(13)19(22)23)17(21)11-7-5-4-6-10(11)16(12)20/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRKBHQVXQHRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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